Isobutyric acid hydrazide
Overview
Description
Isobutyric acid hydrazide is an organic compound with the molecular formula C4H10N2O. It is a derivative of isobutyric acid, where the carboxylic acid group is replaced by a hydrazide group. This compound is known for its applications in various fields, including pharmaceuticals and organic synthesis .
Mechanism of Action
Target of Action
Isobutyric acid hydrazide primarily targets the 2-hydroxy-6-oxo-7-methylocta-2,4-dienoate hydrolase . This enzyme is found in Pseudomonas fluorescens , a common bacterium that plays a significant role in the decomposition of organic matter.
Biochemical Pathways
This compound is involved in the biosynthesis of straight-chain aliphatic carboxylic acids . It’s synthesized from glucose through central metabolism to produce pyruvate and then isobutyraldehyde, which is converted to isobutyric acid . This pathway is used by engineered E. coli to produce isobutyric acid .
Pharmacokinetics
It’s known that the compound is a small molecule , which may influence its bioavailability and pharmacokinetic behavior.
Result of Action
It’s known that the compound can act as an inhibitor . This suggests that it may interfere with the normal function of its target enzyme, potentially leading to changes in cellular processes.
Biochemical Analysis
Biochemical Properties
It is known that isobutyric acid, a related compound, plays a role in glucose metabolism . It is plausible that Isobutyric acid hydrazide may interact with various enzymes, proteins, and other biomolecules, but specific interactions have not been reported in the literature.
Cellular Effects
Research has shown that isobutyric acid, a related compound, can suppress cancer cell numbers by approximately 75% in humans and mice
Preparation Methods
Synthetic Routes and Reaction Conditions: Isobutyric acid hydrazide can be synthesized through the reaction of isobutyric acid or its esters with hydrazine hydrate. One common method involves the esterification of isobutyric acid with methanol to form methyl isobutyrate, which is then reacted with hydrazine hydrate under hydrazinolysis conditions to yield this compound .
Industrial Production Methods: In industrial settings, the synthesis of this compound typically involves the use of catalysts to enhance the reaction efficiency. The process includes the esterification of isobutyric acid followed by hydrazinolysis. The reaction conditions are carefully controlled to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: Isobutyric acid hydrazide undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines.
Substitution: It can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed.
Major Products Formed:
Oxidation: Formation of oxides.
Reduction: Formation of amines.
Substitution: Formation of substituted hydrazides.
Scientific Research Applications
Isobutyric acid hydrazide has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: It is employed in the study of enzyme inhibitors and receptor antagonists.
Industry: It is used in the production of polymers and other industrial chemicals .
Comparison with Similar Compounds
Isobutyric acid hydrazide can be compared with other similar compounds such as:
- Propanoic acid hydrazide
- Formic hydrazide
- Acethydrazide
- Benzhydrazide
Uniqueness: this compound is unique due to its branched structure, which imparts distinct chemical properties and reactivity compared to its linear counterparts. This structural difference can influence its behavior in chemical reactions and its applications in various fields .
Properties
IUPAC Name |
2-methylpropanehydrazide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H10N2O/c1-3(2)4(7)6-5/h3H,5H2,1-2H3,(H,6,7) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PLNNJQXIITYYTN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)NN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H10N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70189755 | |
Record name | Isobutyric acid, hydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70189755 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
102.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3619-17-8 | |
Record name | Propanoic acid, 2-methyl-, hydrazide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=3619-17-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Isobutyric acid, hydrazide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003619178 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3619-17-8 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=141139 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Isobutyric acid, hydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70189755 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-methylpropanehydrazide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the reaction mechanism of isobutyric acid hydrazide with Vanadium(V) in acidic conditions?
A1: Research suggests that the oxidation of this compound by Vanadium(V) in acidic conditions, specifically a mixture of perchloric acid and sodium perchlorate, follows a multi-step mechanism. Initially, a complex forms between the this compound and the Vanadium(V) ions. [] This complex then undergoes decomposition in subsequent steps, ultimately yielding the corresponding carboxylic acid. The presence of free radicals during the reaction is suggested by the observed effect of acrylonitrile. []
Q2: How does temperature affect the reaction rate of this compound oxidation by Vanadium(V)?
A2: The research paper explored the reaction kinetics at various temperatures ranging from 30°C to 50°C. [] The study found that increasing the temperature led to an increase in the reaction rate, indicating that the oxidation of this compound by Vanadium(V) is temperature-dependent. This temperature dependence allowed for the determination of thermodynamic parameters such as activation energy, enthalpy, and entropy, providing further insights into the reaction mechanism. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.